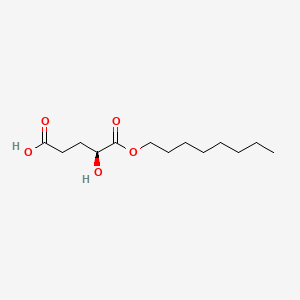

(2S)-Octyl-alpha-hydroxyglutarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-Octyl-alpha-hydroxyglutarate, or (2S)-OAHG, is a small molecule that has recently been discovered to have a range of biochemical and physiological effects. It is a derivative of alpha-hydroxyglutaric acid, a naturally occurring compound found in the human body, and is synthesized in a laboratory setting. OAHG has been found to play a role in a number of different processes, including energy metabolism, gene regulation, and cell signaling.

科学的研究の応用

2HG is a potent competitor of α-ketoglutarate (α-KG) and can inhibit multiple α-KG-dependent dioxygenases, which are important for epigenetic modifications. Its accumulation is linked to an elevated risk of malignant tumors (Qing-Yun Cheng et al., 2015).

It plays a significant role in the pathophysiology of 2-hydroxyglutaric aciduria (2HGA), tumors harboring mutant isocitrate dehydrogenase 1/2 (IDH1/2mt), and clear cell renal cell carcinoma (ccRCC). 2HG is considered an oncometabolite, attracting attention for its oncogenic mechanism (Xin Du & Hai Hu, 2021).

2HG, particularly the S-enantiomer, can influence the fate of immune cells such as CD8+ T-lymphocytes. It acts as an immunometabolite, linking environmental conditions to immune function and fate through a metabolic-epigenetic axis (P. Tyrakis et al., 2016).

In L-2-hydroxyglutaric aciduria, a disorder caused by mutations in a gene encoding L-2-hydroxyglutarate dehydrogenase, L-2HG accumulates, leading to toxic effects on the mammalian brain and an increased susceptibility to developing tumors (E. Schaftingen et al., 2009).

2HG can influence cellular metabolism, such as by inhibiting ATP synthase and mTOR signaling, which has implications for lifespan extension and cancer therapy (Xudong Fu et al., 2015).

2HG, produced by IDH mutations, can impair homologous recombination in DNA repair, rendering cancer cells sensitive to poly(adenosine 5′-diphosphate–ribose) polymerase (PARP) inhibitors. This finding suggests a potential therapeutic strategy for cancers with IDH mutations (Parker L. Sulkowski et al., 2017).

特性

IUPAC Name |

(4S)-4-hydroxy-5-octoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@H](CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)